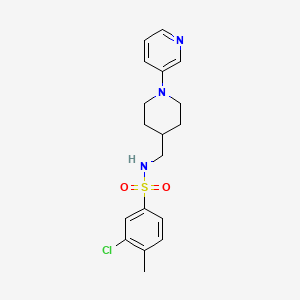

3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The sulfonamide nitrogen is further functionalized with a piperidin-4-ylmethyl group bearing a pyridin-3-yl substituent. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors .

Properties

IUPAC Name |

3-chloro-4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c1-14-4-5-17(11-18(14)19)25(23,24)21-12-15-6-9-22(10-7-15)16-3-2-8-20-13-16/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJILDFSZODKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting pyridine with piperidine under controlled conditions.

Chlorination and Methylation: The next step involves the chlorination and methylation of the benzene ring to introduce the chloro and methyl groups.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, a series of benzenesulfonamide derivatives were evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies demonstrated that certain derivatives exhibited significant inhibition of biofilm formation, suggesting potential as new antimicrobial agents .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| M1 | E. coli | 0.5 µg/mL |

| M2 | K. pneumoniae | 0.25 µg/mL |

| M3 | P. aeruginosa | 0.1 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study focusing on bromodomain inhibitors indicated that similar sulfonamide structures could effectively inhibit inflammatory pathways by targeting specific proteins involved in inflammation . This positions the compound as a candidate for developing treatments for inflammatory diseases.

Cancer Therapeutics

The potential of this compound in oncology has been explored through its ability to inhibit specific cancer cell lines. Research shows that derivatives of benzenesulfonamides can selectively target cancer cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy . The mechanism involves the modulation of signaling pathways critical for tumor growth and survival.

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

In a study published in MDPI, a new series of pyrimidine–benzenesulfonamide derivatives were synthesized and tested against resistant strains of bacteria. The findings revealed that these compounds not only inhibited bacterial growth but also disrupted established biofilms, which are notoriously difficult to treat with standard antibiotics .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation examined the anti-inflammatory effects of similar compounds in vitro and in vivo models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that these compounds could serve as effective therapeutic agents in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine and pyridine rings contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the synergistic combination of its substituents:

- Chloro and methyl groups on the benzene ring enhance electron-withdrawing and hydrophobic interactions.

Below is a comparative analysis with structurally related sulfonamides:

Key Findings

Substituent Positioning: Chloro at the 3-position (vs. Methyl vs. methoxy: Methyl increases lipophilicity (logP ~2.8), favoring membrane permeability, while methoxy improves aqueous solubility but reduces bioavailability .

Piperidine-Pyridine Hybrid :

- The pyridin-3-yl group (vs. pyridin-4-yl in analogs) enables stronger π-π interactions with aromatic residues in enzyme active sites .

- Piperidine’s conformational flexibility allows better adaptation to binding pockets compared to rigid tetrahydrofuran analogs .

Biological Activity :

- Compounds with pyridin-3-yl moieties show higher affinity for kinases and GPCRs compared to pyridin-4-yl derivatives .

- Methyl-substituted benzenesulfonamides exhibit superior metabolic stability over ethoxy or nitro analogs .

Contradictions and Limitations

- While reports a high similarity index (0.89) between the target compound and 4-Amino-N-methylbenzenemethanesulfonamide, the absence of the piperidine-pyridine group in the latter significantly alters pharmacokinetics and target engagement .

- and highlight conflicting data on solubility vs. lipophilicity, emphasizing the need for context-specific optimization .

Future Research Directions

Synthetic Optimization : Explore Suzuki-Miyaura coupling to diversify the pyridine ring or introduce fluorinated substituents for enhanced bioavailability .

In Silico Studies : Molecular docking to map interactions with carbonic anhydrase or PDGFR-β kinases, common targets for sulfonamides .

In Vivo Profiling : Assess toxicity and pharmacokinetics in rodent models, focusing on CNS penetration and hepatic clearance .

Biological Activity

3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse scientific literature.

Chemical Structure and Properties

The compound contains a chloro group, a methyl group, and a sulfonamide moiety attached to a piperidine derivative. Its IUPAC name is 3-chloro-4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide. The molecular formula is C18H22ClN3O2S, with a molecular weight of 373.9 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzymatic activity. The piperidine and pyridine rings enhance the binding affinity and specificity, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, compounds containing the pyridine scaffold have shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.2 |

| Breast Cancer | MDA-MB-231 | 4.8 |

| Colorectal Cancer | HCT116 | 6.0 |

These results indicate that the compound may possess significant antiproliferative properties against multiple cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar sulfonamide derivatives have demonstrated activity against bacteria and fungi:

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 0.0039 |

| Escherichia coli | Inhibition | 0.025 |

| Candida albicans | Moderate Activity | 3.125 |

These findings suggest that the presence of halogen substituents may enhance bioactivity against pathogenic microorganisms .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting an effective mechanism for inducing apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer progression. It was found to selectively inhibit Class I PI3K enzymes, which are crucial in cell signaling pathways related to cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.